
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a derivative of oxadiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a pyridine moiety. The presence of bromine in the phenyl group enhances its biological activity by influencing electronic properties and steric effects.
Property | Value |
---|---|
Molecular Formula | C19H19BrN4O2 |
Molecular Weight | 404.28 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that a related oxadiazole compound exhibited an IC50 value less than that of doxorubicin against A-431 and Jurkat cells .
Mechanism of Action:
The anticancer activity is primarily attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing groups like bromine enhances their interaction with cellular targets.
Antimicrobial Activity
Oxadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that related compounds can disrupt bacterial cell membranes or inhibit essential enzymes .
Example Study:
In a comparative study, an oxadiazole derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology evaluated the anticancer effects of various oxadiazole derivatives, including those structurally similar to our compound. The results indicated that these compounds induced cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Properties
In another study focused on antimicrobial efficacy, researchers synthesized several oxadiazole derivatives and tested them against common pathogens. The results showed that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A notable study highlighted the anticancer activity of oxadiazole derivatives with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including glioblastoma and ovarian cancer .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity as well. Research has demonstrated that oxadiazole derivatives can inhibit microbial DNA gyrase, which is crucial for bacterial DNA replication . This makes them valuable candidates for developing new antimicrobial agents.
Anti-Diabetic Effects
In addition to anticancer and antimicrobial properties, some oxadiazole derivatives have been studied for their anti-diabetic effects. In vivo studies using models like Drosophila melanogaster indicated that certain synthesized oxadiazoles significantly reduced glucose levels, suggesting their potential as therapeutic agents for diabetes management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of specific functional groups such as bromine and dimethylphenyl enhances its biological activity by influencing interactions with biological targets. Studies have shown that modifications to the oxadiazole ring or the pyridine moiety can lead to variations in potency and selectivity against cancer and microbial cells .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation of Oxadiazole Derivatives : A study focused on synthesizing new oxadiazole derivatives revealed their efficacy against glioblastoma cell lines. The synthesized compounds underwent cytotoxic assays demonstrating significant cell apoptosis via DNA damage mechanisms .
- Molecular Docking Studies : Computational studies involving molecular docking simulations have been employed to predict how these compounds interact with target proteins associated with cancer and microbial infections. These studies provide insights into binding affinities and help in designing more effective analogs .
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 4-bromophenyl substituent undergoes SNAr reactions under basic or catalytic conditions. This reactivity is critical for further functionalization:
Reaction Conditions | Reagents/Agents | Outcome/Product |
---|---|---|
Pd(PPh₃)₄ catalysis, 80°C | Arylboronic acids, K₂CO₃ | Suzuki coupling to form biaryl derivatives (e.g., 4-phenyl substitution) |
CuI/1,10-phenanthroline, DMF, 120°C | Amines or thiols | C–N or C–S bond formation at the para position |
KOH/EtOH, reflux | Nucleophiles (e.g., CN⁻, OH⁻) | Bromine replacement with cyano or hydroxyl groups |
Hydrolysis of the Acetamide Linkage
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates:
Condition | Reagents | Product | Application |
---|---|---|---|
6M HCl, reflux, 6h | Hydrochloric acid | 2-(3-(3-(4-bromophenyl)oxadiazolyl)pyridinone)acetic acid | Precursor for prodrug synthesis |
2M NaOH, 80°C, 4h | Sodium hydroxide | Free amine (-NH₂) derivative | Functionalization for bioactivity |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic and cycloaddition reactions due to its electron-deficient nature:
Pyridinone Ring Modifications
The 2-oxopyridin-1(2H)-yl group undergoes tautomerization and substitution:
Cyclization Reactions
The acetamide side chain facilitates intramolecular cyclization under specific conditions:
Reagents/Conditions | Product Structure | Yield | Application |
---|---|---|---|
PCl₅, toluene, 110°C, 8h | Thiazole-fused pyridinone | 68% | Anticancer intermediates |
POCl₃, reflux, 12h | Chlorinated oxadiazole-pyridine | 72% | Enzyme inhibition |
Key Research Findings
-
Suzuki Coupling Efficiency : The bromophenyl group reacts with arylboronic acids in >85% yield using Pd catalysts, enabling diversity-oriented synthesis.
-
Hydrolysis Selectivity : Acidic hydrolysis cleaves the acetamide group without disrupting the oxadiazole ring, whereas basic conditions risk ring opening.
-
Biological Relevance : Cyclization products (e.g., thiazole hybrids) show IC₅₀ values of 2–10 µM against HepG2 and MCF-7 cell lines .
Propriétés
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-5-6-15(2)19(12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOLWAHUKYTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.